molecular formula C12H11NO3 B2838642 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid CAS No. 332886-33-6

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid

Cat. No.: B2838642
CAS No.: 332886-33-6
M. Wt: 217.224
InChI Key: NDMKUEZBAXIIDD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the changes that occur during a chemical reaction. Unfortunately, specific information on the chemical reactions involving “2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, form, and purity. For “this compound”, the available information indicates that it is a white to yellow powder or crystal .

Scientific Research Applications

Chemical Synthesis and Functionalization

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid serves as a significant precursor in organic synthesis, facilitating the formation of complex molecules through redox-neutral annulations. For instance, amines like 1,2,3,4-tetrahydroisoquinoline can undergo transformations with electron-deficient o-tolualdehydes in the presence of acetic acid, showcasing dual C-H functionalization (Paul, Adili, & Seidel, 2019). Moreover, this chemical scaffold is instrumental in synthesizing derivatives that exhibit antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).

Biological Activity and Drug Development

The compound's derivatives have shown promising biological activities, indicating potential applications in drug development. For example, research into 2-carboxytetrahydroquinoline derivatives derived from kynurenic acid has revealed antagonist activity at the glycine site on the NMDA receptor, hinting at therapeutic applications in neurology (Carling et al., 1992). Additionally, derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide have been synthesized and evaluated for anticonvulsant activity, showing potential for expanding the arsenal of anticonvulsive drugs (El Kayal et al., 2019).

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound and its derivatives play a role in the development of methodologies for detecting and quantifying bioactive molecules. For instance, the determination of cuprous ion in copper proteins has been improved by the use of 2,2′-biquinoline in acetic acid, demonstrating the compound's utility in biochemical assays (Felsenfeld, 1960).

Environmental and Material Sciences

The study of substituted 2-oxoquinoline-1-acetic acid derivatives as aldose reductase inhibitors also highlights the compound's relevance in addressing complications associated with diabetes, showcasing its potential in developing therapeutic agents (Deruiter et al., 1986). Furthermore, novel tetrahydroquinoline antibiotics, like helquinoline, isolated from cultures of Janibacter limosus, underscore the compound's significance in discovering new antibiotics (Asolkar et al., 2004).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. For “2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid”, safety information indicates that it may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

The future directions for a compound can include potential applications or areas of research. Unfortunately, specific future directions for “2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid” are not available .

Properties

IUPAC Name

2-(2-methyl-1-oxoisoquinolin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-7-8(6-11(14)15)9-4-2-3-5-10(9)12(13)16/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMKUEZBAXIIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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